H-Orn(Aloc)-OH

Übersicht

Beschreibung

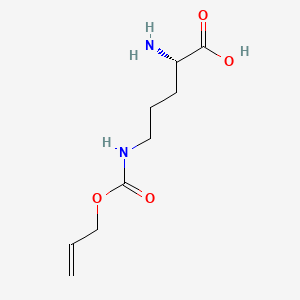

H-Orn(Aloc)-OH: is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound features an allyloxycarbonyl (Aloc) protecting group attached to the amino group of ornithine. This protecting group is often used in peptide synthesis to prevent unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Aloc)-OH typically involves the protection of the amino group of ornithine with the allyloxycarbonyl group. This can be achieved through the reaction of ornithine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: H-Orn(Aloc)-OH can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: The compound can be reduced to remove the Aloc protecting group, typically using palladium catalysts in the presence of hydrogen.

Substitution: The Aloc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of the Aloc group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Ornithine with the Aloc group removed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: H-Orn(Aloc)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the role of ornithine in metabolic pathways. It serves as a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation.

Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability and prevents premature degradation, making it suitable for therapeutic applications.

Industry: this compound is employed in the production of various biochemicals and pharmaceuticals. Its use in automated peptide synthesizers enhances the efficiency and scalability of peptide production.

Wirkmechanismus

H-Orn(Aloc)-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Aloc group protects the amino group of ornithine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Molecular Targets and Pathways: The compound targets the amino group of ornithine, protecting it during synthetic processes. It is involved in pathways related to peptide synthesis and the urea cycle.

Vergleich Mit ähnlichen Verbindungen

H-Orn(Boc)-OH: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.

H-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

H-Orn(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: H-Orn(Aloc)-OH is unique due to the Aloc protecting group, which offers specific advantages in peptide synthesis. The Aloc group can be selectively removed under mild conditions, providing greater control over the deprotection process compared to other protecting groups.

Conclusion

This compound is a valuable compound in the field of peptide synthesis, offering unique advantages due to its Aloc protecting group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and industrial production. The compound’s ability to undergo various chemical reactions and its role in peptide synthesis highlight its significance in modern science.

Biologische Aktivität

H-Orn(Aloc)-OH, a derivative of ornithine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (N-α-(2-Allyloxycarbonyl)ornithine) is an ornithine derivative with an allyloxycarbonyl (Aloc) protecting group. The synthesis typically involves the following steps:

- Protection of Ornithine : The amino group of ornithine is protected using Aloc to prevent undesired reactions during subsequent steps.

- Coupling Reactions : The protected ornithine can be coupled with various amino acids or other bioactive moieties to create peptide conjugates.

- Deprotection : The Aloc group can be removed under specific conditions (e.g., treatment with palladium catalysts) to yield the active form of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with protein synthesis pathways.

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibits dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapy, particularly as a part of peptide-drug conjugates aimed at improving drug delivery and efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar to other amino acid derivatives, this compound may interfere with ribosomal function, leading to reduced protein synthesis in target cells.

- Cell Membrane Disruption : The hydrophobic nature of the Aloc group may facilitate interactions with lipid bilayers, causing membrane destabilization.

- Apoptosis Induction : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that this compound not only inhibits cell proliferation but also induces apoptosis through caspase activation pathways .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIUFMNGVYLNI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679816 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-10-6 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.